molecular formula C23H30N2O5S B14594678 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60614-86-0

1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Cat. No.: B14594678
CAS No.: 60614-86-0
M. Wt: 446.6 g/mol
InChI Key: IHVFSHFSKDLPMH-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the nitrogen atom.

    Substitution reactions: The phenyl groups are introduced through substitution reactions using appropriate phenyl halides.

    Propoxylation: The propoxy group is introduced via a nucleophilic substitution reaction.

    Formation of the pyrazolium salt: The final step involves the reaction of the pyrazole derivative with methyl sulfate to form the pyrazolium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazole
  • 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride

Uniqueness

1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of functional groups and the presence of the pyrazolium ion. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

60614-86-0

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-2-prop-2-enyl-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C22H26N2O.CH4O4S/c1-4-16-24-21(19-14-10-7-11-15-19)22(25-17-5-2)20(23(24)3)18-12-8-6-9-13-18;1-5-6(2,3)4/h4,6-15,21H,1,5,16-17H2,2-3H3;1H3,(H,2,3,4)

InChI Key

IHVFSHFSKDLPMH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C([NH+](N(C1C2=CC=CC=C2)CC=C)C)C3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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